4-[(2E)-2-benzylidenehydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine
Overview
Description
4-[(2E)-2-benzylidenehydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with pyrrolidinyl groups and a benzylidenehydrazinyl moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-benzylidenehydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Introduction of Pyrrolidinyl Groups: The pyrrolidinyl groups are introduced via nucleophilic substitution reactions. For example, pyrrolidine can be reacted with halogenated pyrimidine derivatives under basic conditions.
Addition of Benzylidenehydrazinyl Moiety: The benzylidenehydrazinyl group is introduced through a condensation reaction between hydrazine derivatives and benzaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-benzylidenehydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
4-[(2E)-2-benzylidenehydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-benzylidenehydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones and pyrrolidin-2-ones share structural similarities and biological activities.
Pyrimidine Derivatives: Compounds like 2,4,6-trisubstituted pyrimidines and pyrimidine-2-amines are structurally related and exhibit similar pharmacological properties.
Uniqueness
4-[(2E)-2-benzylidenehydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine is unique due to the combination of its pyrimidine core with pyrrolidinyl and benzylidenehydrazinyl substituents. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-2,6-dipyrrolidin-1-ylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-2-8-16(9-3-1)15-20-23-17-14-18(24-10-4-5-11-24)22-19(21-17)25-12-6-7-13-25/h1-3,8-9,14-15H,4-7,10-13H2,(H,21,22,23)/b20-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUCAPVZVIGYRU-HMMYKYKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=C2)NN=CC3=CC=CC=C3)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=C2)N/N=C/C3=CC=CC=C3)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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